molecular formula C16H23NO6 B1333081 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid CAS No. 284492-37-1

3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No. B1333081
CAS RN: 284492-37-1
M. Wt: 325.36 g/mol
InChI Key: NOEVPXYRCVCOIV-UHFFFAOYSA-N
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Description

The compound 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is a derivative of propanoic acid with a tert-butoxycarbonyl protected amino group and a 3,4-dimethoxyphenyl group. This structure suggests that it could be an intermediate or a building block in the synthesis of more complex molecules, potentially with biological activity. While the papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with a naturally occurring amino acid or its derivatives. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of Biotin, starts with L-cystine and involves esterification, protection of amine and thiol groups, and yields a product in 67% overall yield through three steps . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, involves alkylation and selective cleavage steps . These methods could potentially be adapted for the synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a propanoic acid backbone with an amino group protected by a tert-butoxycarbonyl group, which is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino site . The presence of a 3,4-dimethoxyphenyl group suggests additional synthetic steps involving the introduction of methoxy groups to a phenyl ring, which could be achieved through electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be stable under a variety of conditions but can be removed under acidic conditions to reveal the free amino group for further reactions . The dimethoxyphenyl group could participate in nucleophilic substitution reactions depending on the electrophilic character of the carbon it is attached to. The propanoic acid moiety could be involved in the formation of amide bonds if activated appropriately, for instance, by converting it to an acid chloride.

Physical and Chemical Properties Analysis

The physical properties of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid would be influenced by its functional groups. The tert-butoxycarbonyl group would increase the steric bulk and could affect the solubility of the compound in organic solvents . The dimethoxyphenyl group could contribute to the compound's UV absorption characteristics, making it detectable by UV spectroscopy. The propanoic acid group would confer acidic properties, allowing the compound to participate in acid-base reactions and potentially form salts with bases.

Scientific Research Applications

Applications in Asymmetric Synthesis

3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives are extensively used in asymmetric synthesis, particularly in the synthesis of beta-amino acids, which are integral to the development of various pharmacophores. For example, the asymmetric hydrogenation of enamine esters, including derivatives of this compound, using chiral ferrocenyl ligands in conjunction with rhodium catalysts, is a method used to prepare beta-amino acids with high enantiomeric excess. Such processes are crucial in the synthesis of pharmacophores that require high stereochemical purity (Kubryk & Hansen, 2006).

Role in N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) group derived from this compound is a significant amine protecting group used in N-tert-butoxycarbonylation of amines. This process is essential for protecting amines, particularly in the context of peptide synthesis where N-Boc protected amino acids are resistant to racemization. The stability of N-Boc to catalytic hydrogenation and its resistance to basic and nucleophilic attack make it an ideal protecting group in the synthesis of multifunctional targets (Heydari et al., 2007).

Application in Synthesis of Natural Products and Pharmaceuticals

The derivatives of 3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid serve as key intermediates in the synthesis of natural products and pharmaceuticals. For instance, these intermediates are used in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle, playing a crucial role in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Involvement in Peptide Mimetics and Structural Studies

This compound and its derivatives are also significant in the synthesis of peptidomimetics and in structural studies of peptides. The derivatives have been used to synthesize constrained cyclopropane analogs of amino acids, enabling the study of peptide conformation and facilitating the development of novel pharmacophores (Jiménez et al., 2001). Additionally, the crystal structure analysis of N-tert-butoxycarbonyl derivatives provides insights into the conformation-stabilizing function of weak intermolecular bonding, crucial for understanding peptide structure and function (Jankowska et al., 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning”. It may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPXYRCVCOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377387
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid

CAS RN

284492-37-1
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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